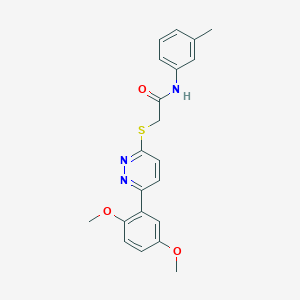

2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

Description

2-((6-(2,5-Dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a pyridazine-based acetamide derivative featuring a 2,5-dimethoxyphenyl substituent on the pyridazine ring and an m-tolyl group on the acetamide moiety. Its structural uniqueness lies in the combination of a pyridazine core with methoxy and thioether functionalities, which may influence electronic properties, solubility, and receptor interactions.

Properties

IUPAC Name |

2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-14-5-4-6-15(11-14)22-20(25)13-28-21-10-8-18(23-24-21)17-12-16(26-2)7-9-19(17)27-3/h4-12H,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYDXKIROGZXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Pyridazine Core: Starting with a suitable precursor, such as 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions to form the pyridazine ring.

Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: Finally, the compound is reacted with an acetamide derivative to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage or the aromatic rings.

Reduction: Reduction reactions could target the pyridazine ring or the acetamide group.

Substitution: Various substitution reactions could occur, especially on the aromatic rings or the pyridazine core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Activity :

- Studies have shown that derivatives of pyridazine compounds can inhibit cell proliferation in cancer cell lines. For example, compounds structurally similar to 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values in the nanomolar range .

- Mechanisms of action include induction of apoptosis and cell cycle arrest at the G2/M phase, which are crucial for halting tumor growth .

- Antimicrobial Activity :

- Enzyme Inhibition :

- Anti-inflammatory Effects :

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of a structurally similar compound against triple-negative breast cancer (TNBC), results indicated:

- GI50 values : 3.18 ± 0.11 µM against MCF-7 cells.

- Enhanced apoptosis markers were observed, including increased caspase activity compared to control groups .

Study 2: Antiviral Effects

Another research highlighted the antiviral effects of pyridazine derivatives:

- Compounds exhibited efficacy against influenza strains, showing a reduction in viral load in infected models .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological targets. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Analogs

Physicochemical Properties

- Elemental Analysis : The target compound’s elemental composition (C, H, N, S) aligns with analogs like 2g and 2j but with variations due to methoxy groups. For example, 2g (C₂₅H₂₁N₃OS₂) has higher sulfur content (14.46% calc.) compared to the target’s likely lower S% (assuming similar C/H/N ratios) .

- Melting Points : While data for the target compound are absent, analogs like 2e (213–217°C) and 2j (150–154°C) show significant variability, suggesting differences in crystallinity and stability influenced by substituents .

Biological Activity

The compound 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 389.5 g/mol. The structure includes a pyridazine core, a thioether linkage, and an acetamide moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer , antimicrobial , and anti-inflammatory effects. The presence of the pyridazine and thioacetamide functionalities is particularly significant in mediating these activities.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds related to 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide. For instance:

- Compounds containing pyridazine derivatives have shown inhibition of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 7.01 µM to 14.31 µM depending on structural modifications .

- The mechanism often involves the inhibition of key enzymes such as Aurora-A kinase and topoisomerase-IIa, which are crucial for cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented:

- Studies indicate that certain pyridazine-based compounds can inhibit bacterial growth effectively, suggesting that 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide may also possess such activity .

Anti-inflammatory Effects

The thioacetamide group is known to enhance interactions with biological targets involved in inflammatory pathways:

- Research suggests that derivatives with similar thioether linkages can modulate inflammatory responses, potentially making this compound a candidate for anti-inflammatory therapies .

The mechanism by which 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to active sites on enzymes critical for cancer cell proliferation.

- Receptor Modulation : Interacting with cellular receptors to influence signaling pathways related to inflammation and cancer progression.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various biochemical pathways.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of similar pyridazine compounds against multiple cancer cell lines, demonstrating significant growth inhibition at low micromolar concentrations (IC50 values ranging from 0.95 nM to 49.85 µM) .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related thioacetamide derivatives against common bacterial strains, revealing promising results that warrant further exploration into the specific activity of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Compound A | Pyridazine derivative | Anticancer | 7.01 |

| Compound B | Thioacetamide derivative | Antimicrobial | 14.31 |

| Compound C | Similar structure | Anti-inflammatory | 0.95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.